1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea
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Description
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Antiparkinsonian Activity : Compounds similar to the one have been evaluated for their antiparkinsonian activity. For instance, derivatives of urea have shown significant activity against Parkinson's disease models in mice. The presence of specific functional groups, such as a methoxy group at the 2-position of the phenyl ring, has been associated with neuroprotective properties, suggesting potential for future drug design in treating Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Antimicrobial and Antioxidant Studies : Certain cyclopropane and thiophene derivatives have displayed remarkable antimicrobial and antioxidant activities. Specifically, synthesized compounds have shown excellent antibacterial and antifungal properties, alongside profound antioxidant potential. These findings highlight their potential in developing new therapeutic agents (Raghavendra et al., 2016).
Chemical Synthesis and Characterization
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors : Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity. Adjusting the spacer length and substituents around the urea moiety has allowed for the optimization of inhibitory activities. This research underscores the importance of structural flexibility in designing compounds with potential therapeutic applications (Vidaluc et al., 1995).
Directed Lithiation Techniques : Advanced synthetic methodologies, such as directed lithiation, have been employed to functionalize compounds similar to the one . These techniques facilitate the introduction of various substituents, expanding the chemical space for new potential applications (Smith, El‐Hiti, & Alshammari, 2013).
Antifungal and Uric Acid Transporter Inhibition : Research into related 1,2,4-triazole and thiophene derivatives has demonstrated significant antifungal activities and the inhibition of uric acid transporters. These findings suggest diverse pharmacological applications, from antifungal therapies to the treatment of hyperuricemia and gout (Mishra, Singh, & Wahab, 2000; He et al., 2017).
properties
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-15-6-3-2-5-14(15)21-18(25)20-10-11-23-19(26)24(13-8-9-13)17(22-23)16-7-4-12-28-16/h2-7,12-13H,8-11H2,1H3,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMBWGQINIWVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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